1-((3-Chloropyridin-2-yl)methyl)piperazine
Description
1-[(3-fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 3-fluoropyridin-2-ylmethyl group
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(3-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
UPCARHFBASZREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3-fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method involves the use of a nucleophilic substitution reaction where the fluorine atom on the pyridine ring is replaced by the piperazine moiety. This reaction can be carried out under mild conditions using solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Chemical Reactions Analysis
1-[(3-fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Scientific Research Applications
1-[(3-fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The piperazine moiety can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
1-[(3-fluoropyridin-2-yl)methyl]piperazine can be compared with other fluorinated pyridine derivatives and piperazine compounds. Similar compounds include:
2-fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-fluoropyridine: A simpler analog with only a fluorine substituent.
N-methylpiperazine: A piperazine derivative with a methyl group instead of a fluoropyridinyl group.
The uniqueness of 1-[(3-fluoropyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
